In Vivo HO Inhibition Potency: CrPP Matches SnPP Without Phototoxicity Risk
CrPP demonstrates in vivo heme oxygenase inhibitory potency comparable to SnPP, the historical benchmark, but without the photosensitization liability that has limited SnPP's clinical development. In adult male Wistar rats given a 30 μmol/kg heme load, 4 μmol/kg CrPP administered intraperitoneally suppressed hemolysis-induced CO production to 72% of control, while SnPP at equivalent dosing achieved comparable suppression [1]. Critically, SnPP is a known photosensitizer causing phototoxicity in neonatal models, whereas CrPP was specifically identified as meeting all criteria for an ideal inhibitor, including the absence of photochemical reactivity [1]. Tissue-level HO activity at 6 h post-dosing showed CrPP reduced liver HO activity to 33% of control and spleen HO activity to 22% of control [1].
| Evidence Dimension | In vivo heme oxygenase inhibition (CO production suppression) |
|---|---|
| Target Compound Data | CrPP (4 μmol/kg IP): CO production suppressed to 72% of control; liver HO activity reduced to 33%, spleen HO to 22% of control |
| Comparator Or Baseline | SnPP (benchmark inhibitor): comparable CO suppression at equivalent dose; known phototoxicity liability |
| Quantified Difference | Comparable HO inhibitory potency with zero photochemical reactivity (CrPP) vs. documented photosensitizer (SnPP) |
| Conditions | Adult male Wistar rats; 30 μmol/kg heme load IP; measurements at 5.5 h (CO) and 6 h (tissue HO activity) |
Why This Matters
Procurement of CrPP rather than SnPP is justified when HO inhibition studies involve light-exposed experimental conditions or when the ultimate application (e.g., neonatal models) cannot tolerate photosensitization side effects.
- [1] Vreman HJ, Ekstrand BC, Stevenson DK. Selection of metalloporphyrin heme oxygenase inhibitors based on potency and photoreactivity. Pediatr Res. 1993 Feb;33(2):195-200. View Source
